molecular formula C21H22N4O4 B10883880 2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B10883880
M. Wt: 394.4 g/mol
InChI Key: HHBGFOHYGMZBSG-UHFFFAOYSA-N
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Description

2-METHOXY-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-METHOXY-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-methoxybenzamide

InChI

InChI=1S/C21H22N4O4/c1-28-18-9-5-3-7-16(18)20(26)23-22-19-15-6-2-4-8-17(15)25(21(19)27)14-24-10-12-29-13-11-24/h2-9,27H,10-14H2,1H3

InChI Key

HHBGFOHYGMZBSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O

Origin of Product

United States

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